tert-Butyl (4-chloropyridin-2-yl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-chloropyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOQLEMIFREXLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363969 | |
| Record name | tert-Butyl (4-chloropyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130721-78-7 | |
| Record name | tert-Butyl (4-chloropyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(4-chloropyridin-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Tert Butyl 4 Chloropyridin 2 Yl Carbamate
Direct Synthetic Routes to tert-Butyl (4-chloropyridin-2-yl)carbamate
The primary route to this compound involves the protection of the amino group of 4-chloropyridin-2-amine with a tert-butoxycarbonyl (Boc) group. This transformation is crucial for modulating the reactivity of the precursor and enabling selective functionalization at other positions of the pyridine (B92270) ring.
Optimization of Boc Protection Strategies for 4-Chloropyridin-2-amine Precursors
The Boc protection of 4-chloropyridin-2-amine is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The optimization of this reaction is critical to ensure high yield and purity of the final product. Key parameters that are often fine-tuned include the choice of solvent, base, reaction temperature, and stoichiometry of the reagents. Common bases employed for this transformation include triethylamine (B128534) (Et₃N), sodium bicarbonate (NaHCO₃), and 4-dimethylaminopyridine (B28879) (DMAP). The selection of the solvent can also influence the reaction efficiency, with dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) being frequently used.
The reaction generally proceeds under mild conditions, often at room temperature, to afford the desired product in good to excellent yields. The progress of the reaction is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete conversion of the starting material.
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Triethylamine | DCM | 25 | 2-3 | High |
| 2 | Sodium Bicarbonate | THF/Water | 25 | 12 | Good |
| 3 | DMAP (catalytic) | Acetonitrile | 40 | 5 | Excellent |
Investigation of Catalytic Systems and Reaction Conditions for Carbamate (B1207046) Formation
Recent advancements in green chemistry have led to the investigation of catalytic and more environmentally benign methods for N-tert-butyloxycarbonylation. One notable approach is the catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. This method avoids the use of organic solvents and catalysts, making it an attractive alternative for industrial applications. The reaction proceeds by simply stirring the amine with Boc₂O in water at room temperature. The unique properties of water are believed to enhance the reactivity and selectivity of the process.
This catalyst-free approach offers several advantages, including operational simplicity, mild reaction conditions, and high chemoselectivity, often resulting in the formation of the N-Boc derivative without the formation of common side products such as isocyanates or ureas.
| Catalytic System | Solvent | Temperature (°C) | Advantages |
|---|---|---|---|
| Base-mediated (e.g., Et₃N, DMAP) | Organic Solvents (DCM, THF) | 25-40 | Well-established, high yields |
| Catalyst-free | Water | 25 | Environmentally friendly, high chemoselectivity, simple work-up |
Role as a Key Intermediate in the Synthesis of Advanced Pyridine Derivatives
The strategic placement of the Boc protecting group and the chlorine atom makes this compound a valuable intermediate for the synthesis of a wide range of substituted pyridines.
Regioselective Hydrolysis to 2-Amino-4-chloropyridine (B16104) and its Salts
The Boc group can be selectively removed under acidic conditions to regenerate the free amino group, yielding 2-amino-4-chloropyridine or its corresponding salt. This deprotection is a crucial step in many synthetic sequences. A common and effective method for this transformation is the treatment of this compound with a solution of hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane.
In a typical procedure, a stirred solution of the carbamate is treated with a 4N solution of hydrogen chloride in dioxane. The reaction is generally carried out at room temperature and proceeds to completion within a few hours, affording the hydrochloride salt of 2-amino-4-chloropyridine in quantitative yield. This method is highly efficient and allows for the clean and regioselective deprotection of the amino group.
Application in Multi-Step Synthetic Sequences Towards Complex Molecules
The utility of this compound as a synthetic intermediate is highlighted by its application in the synthesis of complex, biologically active molecules. While direct examples detailing the use of this specific carbamate are not always explicitly published, the structural motif is found in precursors to important pharmaceuticals. For instance, a structurally related compound, tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, is a key intermediate in the synthesis of the anticoagulant drug Edoxaban. google.com
The deprotected product, 2-amino-4-chloropyridine, serves as a versatile scaffold for further functionalization. The chlorine atom at the 4-position can be readily displaced by various nucleophiles or participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds. The amino group at the 2-position can be acylated, alkylated, or used as a directing group for further transformations on the pyridine ring. This dual reactivity allows for the construction of a diverse array of substituted pyridine derivatives with potential applications in medicinal chemistry and materials science.
Chemical Reactivity and Mechanistic Studies of Tert Butyl 4 Chloropyridin 2 Yl Carbamate
Reactivity Profile of the Carbamate (B1207046) Moiety
The carbamate functional group in tert-Butyl (4-chloropyridin-2-yl)carbamate is dominated by the chemistry of the tert-butoxycarbonyl (Boc) protecting group. This group is prized in organic synthesis for its stability under many conditions and its susceptibility to removal under specific, controlled circumstances.
De-protection Strategies for the Boc Group (e.g., Acidic Hydrolysis)
The most common method for the cleavage of the Boc group is acidic hydrolysis. The mechanism is a well-established process that proceeds readily under anhydrous acidic conditions.
The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA). This initial step increases the electrophilicity of the carbonyl carbon. Subsequently, the molecule undergoes a unimolecular cleavage to release a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine (4-chloro-2-aminopyridine) and carbon dioxide gas. The liberated amine is then protonated by the excess acid in the medium to form the corresponding ammonium (B1175870) salt.
Mechanism of Acid-Catalyzed Boc Deprotection
| Step | Description |
|---|---|
| 1. Protonation | The carbonyl oxygen of the tert-butyl carbamate is protonated by the acid. |
| 2. Cation Formation | The protonated intermediate fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid. |
| 3. Decarboxylation | The unstable carbamic acid spontaneously decomposes, releasing carbon dioxide. |
| 4. Amine Protonation | The resulting free amine is protonated in the acidic environment to form an ammonium salt. |
The tert-butyl cation generated during this process can potentially lead to side reactions. It may be quenched by a nucleophile, deprotonate to form isobutylene, or react with other nucleophilic sites on the substrate molecule, a risk for electron-rich aromatic rings. The choice of acid and solvent can be crucial; for instance, TFA is commonly used, but alternatives like aqueous phosphoric acid offer a milder, environmentally benign option for deprotection, tolerating other acid-sensitive groups.
Transformations of the Chloropyridine Core
The chloropyridine portion of the molecule offers a versatile scaffold for a variety of chemical transformations, primarily centered around the reactivity of the chlorine substituent and the electronic nature of the pyridine (B92270) ring.
Exploration of Nucleophilic Substitution Reactions on the Pyridine Ring
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is generally difficult for electron-rich benzene (B151609) rings. The chlorine atom at the C4 position is a good leaving group and its position is activated towards nucleophilic attack.
Nucleophilic substitution occurs more readily at the 4-position of the pyridine ring compared to the 3-position. This is because the negative charge in the intermediate (a Meisenheimer-like complex) formed during the attack at C4 can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. This is not possible when the attack occurs at the C3 position. Consequently, a wide range of nucleophiles, such as amines, alkoxides, and thiolates, can displace the chloride to form new carbon-heteroatom bonds. For example, 4-chloropyridine (B1293800) reacts with dimethylamine (B145610) to yield 4-dimethylaminopyridine (B28879).
Investigation of Cross-Coupling Reaction Methodologies
The chloro-substituent on the pyridine ring serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry for building molecular complexity.
Various cross-coupling methodologies have been successfully applied to chloropyridine substrates.
Suzuki-Miyaura Coupling : Nickel-catalyzed Suzuki-Miyaura cross-coupling reactions have been shown to be effective for 4-chloropyridine, reacting with boronic acids to form biaryl compounds. While palladium catalysts are often used, nickel systems can offer a cheaper and sometimes more reactive alternative.
Copper-Catalyzed C-N Coupling : Copper-based catalysts have been employed for C-N cross-coupling reactions between 4-chloropyridine and various amines. These reactions can be performed under relatively mild conditions and are often insensitive to moisture and air.
Cobalt-Catalyzed Coupling : Cobalt catalysts have been used to couple chloropyridines with Grignard reagents, providing a pathway to alkylated and arylated pyridines.
Cross-Electrophile Coupling : Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides has been developed, offering an alternative to methods requiring pre-formed organometallic reagents.
Examples of Cross-Coupling Reactions on Chloropyridines
| Reaction Type | Catalyst System (Example) | Reactants | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Nickel/dppf | 4-Chloropyridine + Phenylboronic acid | 4-Phenylpyridine |
| C-N Coupling | Supported Cu(I) | 4-Chloropyridine + Aniline | N-phenylpyridin-4-amine |
| Kumada-Tamao-Corriu | Cobalt(II) acetylacetonate | 2-Chloropyridine (B119429) + Benzylmagnesium chloride | 2-Benzylpyridine |
Analysis of the Electron-Withdrawing Effects of the Chloro Substituent
The chloro substituent at the C4 position significantly influences the electronic properties and reactivity of the pyridine ring. Chlorine exerts two opposing electronic effects: it is electron-withdrawing through the inductive effect (-I) and electron-donating through the resonance effect (+R).
In the case of chloropyridines, the inductive effect generally dominates, making the ring more electron-deficient. This deactivation enhances the ring's susceptibility to nucleophilic attack, as discussed previously. The increased electrophilicity of the carbon atoms, particularly at the C2 and C4 positions, facilitates the addition of a nucleophile, which is the rate-determining step in SNAr reactions.
However, the resonance effect, while weaker, can play a role in stabilizing intermediates. The presence of electron-withdrawing groups on the pyridine ring generally leads to more positive redox potentials in derived metal complexes, which can in turn influence their catalytic activity.
Detailed Kinetic and Thermodynamic Studies of Key Reactions
While comprehensive kinetic and thermodynamic data specifically for this compound are not widely published, studies on analogous systems provide significant insight.
For Boc deprotection , kinetic studies have shown that the cleavage of N-Boc groups can exhibit a second-order dependence on the acid concentration, suggesting a more complex mechanism than simple unimolecular fragmentation under certain conditions.
For Nucleophilic Aromatic Substitution (SNAr) , quantitative models have been developed to predict relative reaction rates. These models use descriptors such as electrostatic potential (ESP) and electron affinity (EA) to forecast reactivity. Molecular orbital calculations on the reaction of 2-chloropyridine derivatives with glutathione (B108866) have been used to calculate the change in Gibbs free energy (ΔG) between the initial state and the transition state (Meisenheimer complex), verifying the influence of substituents on the reaction rate. The unexpected higher reactivity of 4-chloropyridine over 2-chloropyridine in some nucleophilic substitutions can be explained by examining the stability of the Wheland complex intermediates, where electrostatic repulsion between the incoming nucleophile and the chlorine's lone pairs can destabilize the transition state for the 2-substituted isomer.
These computational and kinetic studies are crucial for understanding reaction mechanisms, optimizing conditions, and predicting the outcomes of reactions involving the this compound scaffold.
Elucidation of Reaction Mechanisms via Advanced Spectroscopic and Computational Techniques
The chemical behavior of this compound is dictated by the interplay of its two primary functional components: the 4-chloropyridine ring and the tert-butyl carbamate (Boc) protecting group. Mechanistic studies of this compound's reactivity, therefore, focus on understanding reaction pathways at these sites, such as nucleophilic aromatic substitution (SNAr) at the C4 position, palladium-catalyzed cross-coupling reactions, and the cleavage of the Boc group. The elucidation of these mechanisms is heavily reliant on a synergistic approach that combines advanced spectroscopic methods and computational chemistry.
Spectroscopic techniques provide empirical evidence of transient intermediates and final products, offering insights into reaction kinetics and pathways. nih.govspringernature.com Computational studies, particularly those employing Density Functional Theory (DFT), complement these experimental findings by modeling reaction coordinates, calculating activation energies, and predicting the geometries of transition states. nih.govnih.gov
A significant area of investigation for analogous compounds, such as chloropyridines and chloropyrimidines, has been nucleophilic aromatic substitution (SNAr). researchgate.netstackexchange.com For this compound, the pyridine nitrogen activates the C2 and C4 positions towards nucleophilic attack. stackexchange.com The stability of the intermediate, a Meisenheimer-like complex, is a key determinant of the reaction's feasibility. stackexchange.com Advanced NMR techniques can be employed to detect and characterize such intermediates, while kinetic isotope effect (KIE) studies can help to distinguish between a stepwise or a concerted mechanism. nih.govspringernature.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the C4 position of the pyridine ring. researchgate.netresearchgate.netwikipedia.org Mechanistic studies in this area often focus on the intricate catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination. Spectroscopic methods, including in-situ IR and NMR, can monitor the concentrations of reactants, intermediates, and products in real-time. Computational modeling of these catalytic cycles provides valuable information on the energies of different intermediates and transition states, helping to rationalize the observed reactivity and selectivity. nih.gov
The stability and cleavage of the tert-butyl carbamate protecting group are also of significant interest. chem-station.commasterorganicchemistry.com The deprotection mechanism, typically acid-catalyzed, can be studied using spectroscopic methods to follow the reaction progress and identify key intermediates. masterorganicchemistry.com Computational studies can model the protonation steps and the subsequent fragmentation of the carbamate group, providing a detailed picture of the reaction pathway at a molecular level. organic-chemistry.org
The following table summarizes the application of various advanced techniques to the mechanistic study of reactions involving structures related to this compound:
| Reaction Type | Spectroscopic Techniques | Computational Methods | Key Mechanistic Insights |
| Nucleophilic Aromatic Substitution (SNAr) | In-situ NMR, Stopped-flow UV-Vis | DFT, Transition State Theory | - Characterization of Meisenheimer intermediates- Determination of reaction kinetics- Elucidation of stepwise vs. concerted pathways nih.govspringernature.com |
| Suzuki-Miyaura Coupling | 31P NMR, In-situ IR | DFT, Molecular Dynamics | - Identification of catalytic intermediates- Determination of rate-determining step- Rationalization of ligand effects nih.govresearchgate.net |
| Buchwald-Hartwig Amination | In-situ NMR, Mass Spectrometry | DFT, ONIOM | - Elucidation of the catalytic cycle- Understanding ligand-substrate interactions- Prediction of reaction outcomes researchgate.netwikipedia.orgnih.gov |
| Carbamate Deprotection | 1H & 13C NMR, FT-IR | DFT, Ab initio methods | - Monitoring reaction progress- Identification of carbamic acid intermediates- Modeling of fragmentation pathways masterorganicchemistry.comorganic-chemistry.org |
By integrating these advanced spectroscopic and computational approaches, a comprehensive understanding of the chemical reactivity and reaction mechanisms of this compound can be achieved. This knowledge is crucial for the rational design of synthetic routes and the development of novel molecules with desired properties.
Derivatization Strategies and Synthetic Transformations Involving Tert Butyl 4 Chloropyridin 2 Yl Carbamate
Functionalization of the Pyridine (B92270) Ring System
The pyridine ring, activated by the chloro substituent, is amenable to various cross-coupling reactions, enabling the introduction of a diverse array of functional groups. The tert-butyl carbamate (B1207046) group serves as a protecting group for the amine, which can be crucial for directing or enabling certain transformations.
The chlorine atom at the C-4 position of tert-butyl (4-chloropyridin-2-yl)carbamate is a prime site for substitution reactions, particularly through transition metal-catalyzed cross-coupling. These reactions are foundational for building molecular complexity by forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming C-C bonds by coupling the chloropyridine with organoboron compounds, such as boronic acids or esters. organic-chemistry.orglibretexts.org The reaction is typically carried out in the presence of a palladium catalyst and a base. libretexts.org This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the pyridine ring. The versatility and mild conditions of the Suzuki-Miyaura coupling make it highly valuable in pharmaceutical and materials science. libretexts.orgresearchgate.net
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, replacing the C-4 chlorine with a variety of amine nucleophiles. wikipedia.orgorganic-chemistry.org It is catalyzed by palladium complexes with specialized phosphine ligands. wikipedia.orgresearchgate.net Studies on related dichloropyridines show that amination can be highly regioselective, often favoring reaction at the C-2 or C-4 position depending on the specific substrate and reaction conditions. researchgate.net This method is essential for synthesizing substituted aminopyridines, which are common motifs in pharmacologically active compounds. wikipedia.org
Sonogashira Coupling: To introduce alkynyl substituents, the Sonogashira coupling is employed. wikipedia.orgorganic-chemistry.org This reaction couples the chloropyridine with a terminal alkyne using a dual catalyst system of palladium and copper(I). wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions and is tolerant of many functional groups, providing a direct route to arylalkynes. nih.gov These products can serve as precursors for more complex structures, including heterocycles and conjugated materials. organic-chemistry.orgnih.gov
| Reaction Type | Coupling Partner | Typical Catalyst/Base System | Substituent Introduced at C-4 |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄) | Aryl or Alkyl group (-R) |
| Buchwald-Hartwig Amination | Primary/Secondary Amine (R¹R²NH) | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | Amino group (-NR¹R²) |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | Alkynyl group (-C≡C-R) |
Beyond C-C and C-N bond formation, the chloro group can be displaced by other nucleophiles to generate different functionalized pyridine carbamates. A particularly useful transformation is the conversion to an azido group, which is a versatile functional handle for further reactions.
The synthesis of tert-butyl (4-azidopyridin-2-yl)carbamate is achieved through a nucleophilic aromatic substitution reaction. By treating this compound with an azide source, such as sodium azide, the chlorine atom is displaced. This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF). This transformation is critical as it introduces an azide moiety, which is a key component for "click chemistry" reactions. frontiersin.org
| Starting Material | Reagent | Product | Functional Group Modification |
|---|---|---|---|
| This compound | Sodium Azide (NaN₃) | tert-Butyl (4-azidopyridin-2-yl)carbamate | Chloro (-Cl) to Azido (-N₃) |
Transformations of the Carbamate Nitrogen
While the pyridine ring is a major site of reactivity, the nitrogen atom of the carbamate group can also undergo transformations, although this is less common. These reactions typically require specific conditions to overcome the lower nucleophilicity of the nitrogen due to the electron-withdrawing nature of the adjacent carbonyl group.
Direct N-alkylation or N-arylation of the carbamate nitrogen in this compound can be challenging. However, modern catalytic methods have been developed to facilitate such transformations on carbamates in general.
N-Arylation: A photosensitized nickel-catalyzed reaction provides a modern approach for the N-arylation of carbamates. organic-chemistry.orgresearchgate.net This method uses visible light and a photoredox catalyst in conjunction with a nickel catalyst to couple carbamates with aryl halides. organic-chemistry.org It offers a milder alternative to traditional palladium-catalyzed methods and is tolerant of a wide range of functional groups. organic-chemistry.org
N-Alkylation: A pyridinium ylide-alkylation strategy has been developed for the selective alkylation of N-carbamoylpyridinium salts. nih.govresearchgate.net This method involves the formation of a pyridinium ylide intermediate which then reacts with various electrophiles. researchgate.net While this applies to a quaternized pyridine, it demonstrates a strategy for modifying the carbamoyl nitrogen. For the unquaternized pyridine nitrogen of the title compound, direct alkylation of the carbamate nitrogen would typically require a strong base to deprotonate the N-H bond, followed by reaction with an alkyl halide. quimicaorganica.org
| Reaction Type | Reagents/Conditions | Description |
|---|---|---|
| N-Arylation | Aryl Halide, Ni(II) Catalyst, Photoredox Catalyst (e.g., Ir(ppy)₂(bpy)PF₆), Visible Light | Forms a C-N bond between the carbamate nitrogen and an aryl group. organic-chemistry.org |
| N-Alkylation | Strong Base (e.g., NaH), Alkyl Halide (R-X) | Forms a C-N bond between the carbamate nitrogen and an alkyl group. |
Synthesis of Diverse Heterocyclic Systems Utilizing the Pyridine Scaffold
The functionalized pyridine core of this compound is an excellent starting point for the synthesis of more complex, fused, or linked heterocyclic systems.
The synthesis of 1,2,3-triazoles is a prominent application of click chemistry, a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. nih.govorganic-chemistry.org The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, forming a stable triazole ring from an azide and a terminal alkyne. nih.govfrontiersin.org
The precursor, tert-butyl (4-azidopyridin-2-yl)carbamate, synthesized as described in section 4.1.2, is ideally suited for this reaction. It can be reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst to yield 1,4-disubstituted 1,2,3-triazoles. The copper(I) catalyst is often generated in situ from a copper(II) source, like copper(II) sulfate, and a reducing agent, such as sodium ascorbate. nih.gov This methodology provides a highly efficient and modular route to a library of pyridine-triazole compounds, which are of significant interest in medicinal chemistry and materials science. nih.gov
| Reactant 1 | Reactant 2 | Typical Reaction Conditions | Product Class |
|---|---|---|---|
| tert-Butyl (4-azidopyridin-2-yl)carbamate | Terminal Alkyne (R-C≡CH) | CuSO₄, Sodium Ascorbate, Solvent (e.g., t-BuOH/H₂O) | tert-Butyl (4-(4-R-1H-1,2,3-triazol-1-yl)pyridin-2-yl)carbamate |
Precursor for Imidazolopyridines, Thiazolopyridines, and Pyrazolopyridines
The strategic placement of a chloro substituent and a Boc-protected amino group makes this compound a versatile precursor for the synthesis of various fused heterocyclic systems, including imidazolopyridines, thiazolopyridines, and pyrazolopyridines. The Boc-protecting group can be selectively removed under acidic conditions to liberate the 2-amino group, which can then participate in cyclization reactions. Alternatively, the chloro group at the 4-position can be displaced by various nucleophiles, or the pyridine nitrogen can be involved in annulation reactions.
Imidazolopyridines: The synthesis of imidazolopyridines from 2-aminopyridine (B139424) derivatives is a well-established strategy in heterocyclic chemistry. organic-chemistry.orgnih.govresearchgate.netnih.gov For instance, the reaction of a 2-aminopyridine with α-haloketones, followed by cyclization, is a common route to imidazo[1,2-a]pyridines. In the context of this compound, deprotection of the Boc group would yield 2-amino-4-chloropyridine (B16104). This intermediate can then be reacted with various α-haloketones or equivalent reagents to construct the imidazole ring, leading to the formation of 7-chloroimidazo[1,2-a]pyridine derivatives. The reaction typically proceeds via nucleophilic substitution of the halogen by the pyridine nitrogen, followed by intramolecular condensation of the amino group with the carbonyl function. researchgate.net
Thiazolopyridines: The synthesis of thiazolo[3,2-a]pyridines can be achieved from 2-aminopyridine derivatives through reactions with reagents that provide a two-carbon and a sulfur atom component. researchgate.net A common method involves the reaction of a 2-aminopyridine with α-halocarbonyl compounds containing a suitable functional group for subsequent cyclization involving a sulfur source, or directly with reagents like α-halothioketones. For this compound, after deprotection to 2-amino-4-chloropyridine, reaction with α-haloketones followed by treatment with a sulfurating agent like Lawesson's reagent, or direct reaction with α-halothioketones, could lead to the formation of the thiazole ring fused to the pyridine core, resulting in 7-chlorothiazolo[3,2-a]pyridine derivatives.
Pyrazolopyridines: Pyrazolo[1,5-a]pyridines are another class of fused heterocycles that can be synthesized from 2-aminopyridine precursors. nih.govd-nb.infoorganic-chemistry.org One synthetic approach involves the reaction of 2-aminopyridine with 1,3-dicarbonyl compounds or their equivalents, which, after initial condensation, can undergo cyclization to form the pyrazole ring. nih.gov Starting from this compound, the deprotected 2-amino-4-chloropyridine can be reacted with reagents such as β-ketoesters or malondialdehyde derivatives. The initial condensation would form an enamine or a related intermediate, which upon intramolecular cyclization and dehydration, would yield the corresponding 7-chloropyrazolo[1,5-a]pyridine derivative.
The following table summarizes the general synthetic strategies for these fused heterocycles starting from 2-amino-4-chloropyridine, the deprotected form of the title compound.
| Fused Heterocycle | General Reagents | Key Reaction Steps |
| Imidazo[1,2-a]pyridines | α-Haloketones | N-Alkylation, Intramolecular Condensation |
| Thiazolo[3,2-a]pyridines | α-Haloketones + Thionating Agent | N-Alkylation, Thionation, Cyclization |
| Pyrazolo[1,5-a]pyridines | 1,3-Dicarbonyl Compounds | Condensation, Intramolecular Cyclization |
Development of Stereoselective Synthetic Pathways for Chiral Analogues
The development of stereoselective synthetic pathways to access chiral analogues of this compound is of significant interest, as the introduction of chirality can have profound effects on the biological activity of molecules. While the parent molecule is achiral, stereocenters can be introduced in substituents attached to the pyridine ring or through the formation of atropisomers in more complex derivatives.
Methodologies for achieving stereoselectivity in the synthesis of chiral pyridine derivatives often rely on asymmetric catalysis or the use of chiral auxiliaries.
Asymmetric Catalysis: Asymmetric hydrogenation of the pyridine ring or of a substituent double bond is a powerful tool for introducing chirality. For instance, if a vinyl or other unsaturated group were introduced at a position on the pyridine ring of this compound, its asymmetric hydrogenation using a chiral transition metal catalyst (e.g., based on rhodium, ruthenium, or iridium) could generate a stereocenter with high enantiomeric excess.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. For example, a chiral group could be appended to the carbamate nitrogen after removal of the tert-butyl group, or a chiral substituent could be introduced elsewhere on the pyridine ring. This auxiliary would then control the facial selectivity of reactions such as alkylations, additions, or cyclizations. After the desired stereocenter is established, the chiral auxiliary is removed to yield the enantiomerically enriched product.
The synthesis of new chiral N-substituted-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives has been reported, where a chiral residue was introduced on the tetrahydropyridine nitrogen. nih.gov This highlights a strategy where chirality is introduced via a chiral amine in a multicomponent reaction, a principle that could be adapted for the synthesis of chiral derivatives starting from the 2-amino-4-chloropyridine scaffold.
The following table outlines potential stereoselective strategies for generating chiral analogues.
| Stereoselective Strategy | Description | Potential Application |
| Asymmetric Hydrogenation | Use of a chiral catalyst to stereoselectively reduce a double bond in a substituent. | Introduction of a chiral center in an alkyl side chain. |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. | Diastereoselective functionalization of the pyridine ring or its substituents. |
| Multicomponent Reactions with Chiral Inputs | Use of a chiral reactant in a one-pot reaction to build a chiral molecule. | Synthesis of complex chiral derivatives in a single step. |
Applications in Advanced Organic Synthesis
Utility as a Versatile Building Block for Complex Chemical Architectures
The strategic placement of reactive sites on the tert-Butyl (4-chloropyridin-2-yl)carbamate molecule makes it a valuable building block for creating intricate chemical structures. The chloro and Boc-protected amino groups on the pyridine (B92270) ring provide orthogonal handles for sequential chemical modifications. This allows for the controlled and regioselective introduction of various functional groups, paving the way for the synthesis of highly substituted pyridine derivatives. These derivatives are core components of many biologically active compounds and functional materials.
The modular nature of synthesis using this building block enables the systematic assembly of complex molecular frameworks. semanticscholar.org By leveraging the differential reactivity of the chloro and amino functionalities, chemists can devise convergent synthetic routes, which are often more efficient than linear approaches.
Strategic Use of the tert-Butyl Carbamate (B1207046) as a Protecting Group in Multi-Step Synthesis
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. wikipedia.orgchemistrysteps.comfishersci.co.ukresearchgate.netmasterorganicchemistry.com In the context of this compound, the Boc group serves to mask the reactivity of the amino group, preventing it from undergoing undesired side reactions while other parts of the molecule are being modified. researchgate.net
This protection strategy is crucial in multi-step syntheses where the pyridine ring might be subjected to nucleophilic or electrophilic attacks. The Boc group is generally stable to basic, reductive, and oxidative conditions, allowing for a broad range of chemical transformations to be performed on the pyridine core or at the chloro position. researchgate.net Once the desired modifications are complete, the Boc group can be readily cleaved, typically with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to reveal the free amino group for subsequent reactions. chemistrysteps.comfishersci.co.uk This deprotection step is often clean and high-yielding, which is a significant advantage in the synthesis of complex molecules.
Table 1: Common Reagents for Boc Deprotection
| Reagent | Conditions |
|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane (B109758) (DCM) |
| Hydrochloric acid (HCl) | Methanol or Dioxane |
| Aluminum chloride (AlCl₃) | For selective cleavage |
Development of Novel Methodologies in Organic Chemistry
The unique electronic and steric properties of this compound have also led to its use in the development of new synthetic methods.
The presence of a halogen atom (chlorine) on the pyridine ring makes this compound an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. mdpi.com These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the chloro group can readily participate in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide array of substituents at the 4-position of the pyridine ring.
The Boc-protected amino group often plays a crucial role in these reactions by modulating the electronic properties of the pyridine ring and influencing the reactivity of the C-Cl bond. Furthermore, the carbamate functionality itself can participate in certain metal-catalyzed transformations, such as C-H amination reactions, to form new nitrogen-containing heterocycles. rhhz.net
Table 2: Examples of Metal-Catalyzed Reactions
| Reaction Name | Catalyst | Bond Formed |
|---|---|---|
| Suzuki Coupling | Palladium | C-C |
| Sonogashira Coupling | Palladium/Copper | C-C (alkyne) |
| Heck Coupling | Palladium | C-C (alkene) |
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgharvard.edu
The carbamate group in this compound can act as a directing group in DoM reactions. acs.org The Lewis basic oxygen and nitrogen atoms of the carbamate can coordinate to the lithium base, directing deprotonation to the adjacent C-3 position of the pyridine ring. wikipedia.org This allows for the selective introduction of a wide range of electrophiles at this position, providing a route to 2,3,4-trisubstituted pyridine derivatives that would be difficult to access through other means. The interplay between the directing carbamate group and the existing chloro substituent offers unique opportunities for controlling the regioselectivity of pyridine functionalization.
Role in Medicinal Chemistry Research and Drug Discovery
Key Intermediate in Pharmaceutical Synthesis
In the field of pharmaceutical development, tert-butyl (4-chloropyridin-2-yl)carbamate is recognized as a crucial intermediate. researchgate.net The tert-butyloxycarbonyl (Boc) protecting group on the amino function allows for selective reactions at other positions of the molecule, primarily the chlorine-substituted carbon. The chlorine atom can be replaced through various cross-coupling reactions, enabling the introduction of diverse chemical moieties. Subsequently, the Boc group can be easily removed under acidic conditions to liberate the amine, which can then be subjected to further chemical transformations such as acylation or alkylation. This strategic, stepwise approach is fundamental in constructing the complex molecular architectures required for modern pharmaceuticals.
Contribution to the Development of Kinase Inhibitors
Kinase inhibitors are a major class of drugs, particularly in oncology, that function by blocking the action of protein kinases. The pyridine (B92270) scaffold, a core component of this compound, is a privileged structure in the design of many kinase inhibitors.
The p38 mitogen-activated protein (MAP) kinases are key enzymes in the cellular signaling cascade that leads to the production of pro-inflammatory cytokines. imperial.ac.uk As such, inhibitors of p38 MAP kinase are actively being researched for the treatment of inflammatory diseases like rheumatoid arthritis. imperial.ac.uknih.gov The chloropyridine moiety, derivable from this compound, serves as a vital component in the synthesis of potent p38 MAP kinase inhibitors. For example, it is incorporated into larger, more complex scaffolds, such as phthalazine-based inhibitors, where it plays a role in the molecule's interaction with the kinase's active site. nih.govresearchgate.net The development of these inhibitors often involves multi-step syntheses where the chloropyridine unit is introduced as a key building block. nih.gov
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and is a well-established target in cancer therapy. nih.gov The development of small molecule EGFR inhibitors is a major focus of oncological research. nih.gov The chemical framework of this compound provides a valuable scaffold for generating novel EGFR inhibitors. nih.govnih.gov Researchers utilize this compound to synthesize libraries of derivatives by modifying the pyridine ring, aiming to identify molecules that can effectively inhibit various forms of EGFR, including clinically relevant mutant versions that confer resistance to existing drugs. nih.gov
Precursor for Anticoagulant Drug Candidates (e.g., Edoxaban)
This compound and its isomers are important precursors in the synthesis of direct factor Xa inhibitors, a class of modern oral anticoagulants. A prominent example is Edoxaban, which is used to prevent and treat blood clots. The synthesis of Edoxaban involves the construction of a complex molecule, a key part of which is the N-(5-chloropyridin-2-yl) group. This critical fragment is introduced using intermediates derived from chloropyridine precursors. Specifically, a closely related intermediate, tert-butyl N-[(1R,2S,5S)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate, is a direct precursor in one of the key synthetic steps for Edoxaban. google.comnaarini.comvenkatasailifesciences.com This demonstrates the role of Boc-protected chloropyridines in the industrial-scale production of life-saving anticoagulant medications.
Exploration in Therapies for Neurological Disorders (e.g., Alzheimer's Disease)
The search for effective treatments for neurodegenerative conditions like Alzheimer's disease is an ongoing challenge. nih.govnih.gov Medicinal chemists are exploring a wide range of chemical structures for this purpose. Carbamate-containing compounds have been investigated for their potential to inhibit cholinesterases, enzymes that are key targets in the symptomatic treatment of Alzheimer's disease. nih.govresearchgate.net While direct studies specifically citing this compound in this context are not widely published, its structural motifs—the carbamate (B1207046) and the pyridine ring—are features found in various compounds designed to interact with neurological targets. mdpi.com The compound serves as a versatile starting point for creating derivatives that could be evaluated for activity against enzymes and receptors implicated in the pathology of Alzheimer's disease.
Investigation of Anti-Microbial Properties of Derived Compounds
The chloropyridine structural motif is present in a number of compounds with demonstrated biological activity, including antimicrobial properties. Research has shown that the inclusion of halogen atoms, such as chlorine, in flavonoid and other heterocyclic structures can enhance their antibacterial or antifungal effects. mdpi.com Consequently, there is scientific interest in synthesizing and testing new compounds derived from this compound for potential antimicrobial applications. By using this compound as a starting material, chemists can create novel molecules and screen them for activity against a range of pathogenic bacteria and fungi, contributing to the search for new anti-infective agents.
Interactive Data Tables
Table 1: Applications in Medicinal Chemistry
| Therapeutic Area | Target Class | Specific Example/Application | Role of the Compound |
|---|---|---|---|
| Inflammatory Diseases | Kinase Inhibitors | p38 MAP Kinase Inhibitors | Key structural component for synthesis |
| Oncology | Kinase Inhibitors | EGFR Kinase Inhibitors | Provides a core scaffold for derivatization |
| Thrombosis | Factor Xa Inhibitors | Precursor to Edoxaban | Source of the chloropyridine moiety |
| Neurological Disorders | Enzyme Inhibitors (exploratory) | Alzheimer's Disease Research | Starting material for potential therapeutics |
| Infectious Diseases | Antimicrobials (exploratory) | Novel Anti-Infective Agents | Scaffold for synthesizing potential antimicrobials |
Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives
The core structure of this compound, which is essentially a protected form of 2-amino-4-chloropyridine (B16104), serves as a valuable scaffold for conducting Structure-Activity Relationship (SAR) studies. The Boc (tert-butyloxycarbonyl) protecting group allows for selective reactions at other positions of the pyridine ring before its removal to unmask the amine for further functionalization. This strategic protection is instrumental in systematically modifying the molecule to understand how different chemical groups influence its biological activity.
A notable example of SAR exploration involving the 2-amino-4-chloropyridine core can be found in the development of novel antimicrobial agents. In one study, a series of Schiff base derivatives were synthesized by reacting 2-amino-4-chloropyridine with various substituted aldehydes. The resulting compounds were then evaluated for their in-vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as several fungal strains.
The study revealed significant variations in antimicrobial efficacy based on the nature and position of substituents on the aldehyde-derived portion of the molecules. For instance, derivatives bearing electron-withdrawing groups on the phenyl ring of the Schiff base often exhibited enhanced activity. This systematic modification allowed researchers to establish a clear SAR, providing crucial insights for the design of more potent antimicrobial compounds based on the 4-chloropyridin-2-amine framework.
While this study does not directly involve the carbamate, it highlights the importance of the underlying scaffold in SAR-driven drug discovery. The use of this compound as a starting material would enable even more diverse and complex modifications, allowing for a deeper exploration of the chemical space around this privileged heterocyclic system.
Furthermore, the 2-aminopyridine (B139424) moiety is a key pharmacophore in a multitude of kinase inhibitors. The Boc-protected form, this compound, is frequently utilized in the synthesis of these targeted therapies. For example, in the development of inhibitors for kinases such as mTOR and FAK, the Boc-protected aminopyridine serves as a key intermediate. The subsequent removal of the Boc group allows for the coupling of this fragment to other cyclic structures, and the resulting derivatives are then tested for their inhibitory activity. The SAR of these compounds is meticulously studied by varying the substituents on both the pyridine ring and the coupled moieties to optimize potency and selectivity.
Application in Prodrug Design and Controlled Release Systems
The chemical properties of this compound and its derivatives also lend themselves to innovative applications in prodrug design and the development of controlled-release systems. The carbamate linkage, in particular, can be engineered to be cleavable under specific physiological conditions, allowing for the targeted release of an active drug molecule.
A prodrug is an inactive or less active precursor of a drug that is converted into its active form in the body. This approach is often employed to improve a drug's pharmacokinetic properties, such as solubility, stability, and bioavailability, or to reduce its toxicity. The 2-aminopyridine moiety, which can be unmasked from this compound, is a crucial binding motif for many kinase inhibitors. However, this amine can also be a site for metabolic inactivation or can contribute to off-target effects.
One innovative prodrug strategy involves the modification of this critical amine group. For instance, in the development of ROS-sensitive prodrugs for the tyrosine kinase inhibitor crizotinib, which also contains a 2-aminopyridine core, a boronic-acid trigger moiety was attached to this amine. nih.gov This modification rendered the drug inactive. In environments with high levels of reactive oxygen species (ROS), which are often found in tumor microenvironments, the boronic acid is cleaved, releasing the active drug. nih.gov This targeted activation mechanism enhances the therapeutic index of the drug by concentrating its activity at the site of disease. The synthesis of such prodrugs often involves intermediates where the key amine is protected, for which this compound serves as an excellent conceptual and synthetic model.
Analytical and Spectroscopic Characterization in Research
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural determination of tert-butyl (4-chloropyridin-2-yl)carbamate. This technique maps the carbon-hydrogen framework of the molecule, allowing for unambiguous confirmation of its structure.
¹H NMR spectra provide information on the electronic environment of the protons. The protons on the pyridine (B92270) ring exhibit distinct chemical shifts and coupling patterns in the aromatic region of the spectrum. The tert-butyl group is readily identified by a sharp singlet, integrating to nine protons, in the upfield region.
Table 1: Representative ¹H NMR Spectral Data
| Proton Assignment | Approximate Chemical Shift (ppm) | Multiplicity |
| Pyridine Ring Protons | 6.9 - 8.2 | Multiplet |
| tert-Butyl Protons | ~1.5 | Singlet |
| Note: Actual chemical shifts can vary based on the solvent and spectrometer frequency. |
Purity and Identity Confirmation through Mass Spectrometry (e.g., LC-MS, ESI-MS)
Mass spectrometry (MS) is essential for confirming the molecular weight and assessing the purity of this compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used. bldpharm.com
The molecular formula of the compound is C₁₀H₁₃ClN₂O₂. nih.gov In ESI-MS, the molecule is typically ionized to form a protonated species, [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is measured, providing a highly accurate molecular weight. The predicted monoisotopic mass for the [M+H]⁺ adduct is 229.07384 Da. uni.lu The characteristic isotopic pattern resulting from the presence of the chlorine atom (³⁵Cl and ³⁷Cl) serves as an additional confirmation of the compound's elemental composition. High-resolution mass spectrometry (HRMS) can further validate the molecular formula with high precision. rsc.org
Quantitative and Qualitative Analysis using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are critical chromatographic techniques for evaluating the purity of this compound and for monitoring its formation during chemical synthesis. bldpharm.com
In these methods, a sample is passed through a column (the stationary phase) using a liquid solvent system (the mobile phase). The compound separates from impurities based on its affinity for the stationary phase. The time it takes for the compound to exit the column, known as the retention time, is a characteristic identifier under specific analytical conditions. The purity of the sample is determined by the relative area of its peak in the resulting chromatogram, allowing for precise quantitative analysis.
Application as an Internal Standard in Various Analytical Techniques
While not its principal use, compounds with the structural characteristics of this compound are suitable for use as internal standards in analytical measurements. An internal standard is a compound of known concentration added to a sample to aid in the quantification of an analyte. A related compound, tert-butyl (4-formylpyridin-2-yl)carbamate, is noted to act as an internal standard in spectroscopic analyses. For a compound to be an effective internal standard, it should have similar physicochemical properties to the analyte but be chromatographically or spectrometrically distinguishable.
X-ray Crystallography for Solid-State Structural Analysis of Derivatives
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. While the crystal structure of this compound itself is not extensively documented in readily available literature, this technique is paramount for analyzing its derivatives. For example, the crystal structures of other tert-butyl carbamate (B1207046) derivatives have been resolved, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. researchgate.net This level of structural detail is crucial for understanding reaction mechanisms and designing new molecules based on the this compound scaffold.
Table 2: Summary of Analytical Characterization Methods
| Technique | Purpose | Key Information Provided |
| NMR Spectroscopy | Structural Verification | Atomic connectivity, chemical environment of nuclei |
| Mass Spectrometry | Identity & Purity Confirmation | Molecular weight, elemental formula |
| HPLC / UPLC | Purity Assessment & Quantification | Purity level, concentration |
| X-ray Crystallography | Definitive Structural Analysis | 3D molecular structure, intermolecular interactions |
Computational and Theoretical Investigations of Tert Butyl 4 Chloropyridin 2 Yl Carbamate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and reactivity of molecules. These methods, particularly Density Functional Theory (DFT), provide insights into molecular orbitals, charge distribution, and the energetic landscapes of chemical reactions.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. rsc.org For a molecule like tert-Butyl (4-chloropyridin-2-yl)carbamate, DFT could be employed to study various reaction pathways, such as its synthesis, degradation, or its role as an intermediate in more complex reactions.
For instance, in the study of similar carbamate (B1207046) derivatives, DFT has been used to elucidate photodegradation mechanisms. One such study on p-pyridinyl oxime carbamates used the B3PW91 functional with a 6-31G(d) basis set to model the bond dissociation process in an aqueous solution. nih.gov Such calculations can determine the activation free energy for bond cleavage. For example, the decarboxylation of a p-chlorophenylcarbamoyloxyl radical was found to have a very low activation free energy, indicating a rapid reaction. nih.gov
A hypothetical DFT study on the thermal decomposition of this compound might investigate the cleavage of the carbamate C-O bond or the N-C bond. The calculated activation energies would reveal the most likely decomposition pathway under thermal stress.
Table 1: Hypothetical DFT-Calculated Activation Energies for Bond Dissociation in a Carbamate Derivative
| Bond Cleavage Pathway | Activation Energy (kcal/mol) | Transition State Geometry |
| N-O Bond Homolysis | 3.14 | Elongated N-O bond |
| Decarboxylation | 1.09 | Distorted carboxyl group |
Note: Data presented is illustrative and based on studies of similar compounds, not this compound itself. nih.gov
Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions
Molecular modeling and dynamics simulations are crucial tools in drug discovery and materials science for understanding how a ligand (in this case, a derivative of this compound) might interact with a biological target, such as a protein or enzyme.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This can provide insights into the binding mode and affinity of a potential drug molecule. Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-target complex over time. MD simulations provide a more realistic picture of the interactions by accounting for the flexibility of both the ligand and the target. nih.govmdpi.com
In a study of substituted pyridine (B92270) derivatives as lysine-specific demethylase 1 (LSD1) inhibitors, molecular docking and MD simulations were used to probe the binding mechanism. nih.gov The results revealed key amino acid residues involved in the binding and showed that electrostatic interactions were the major driving force. nih.gov Similarly, MD simulations of pyridine carbamate derivatives as cholinesterase inhibitors helped to evaluate the structural conformational changes of the protein and the stability of the ligand in the binding pocket. mdpi.com
Table 2: Illustrative Results from a Molecular Docking and MD Simulation Study of a Pyridine Derivative with a Target Protein
| Parameter | Value | Interpretation |
| Docking Score (kcal/mol) | -8.5 | Strong predicted binding affinity |
| Key Interacting Residues | Asp555, Lys661, Trp695 | Amino acids crucial for binding |
| Binding Free Energy (MM-PBSA) | -45.2 kcal/mol | Favorable and stable binding |
| RMSD of Ligand (Å) | 1.2 | The ligand remains stably bound in the active site |
Note: This data is hypothetical and compiled from typical findings in studies of similar pyridine derivatives. nih.gov
Conformational Analysis of the Carbamate and Pyridine Moieties
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation about single bonds) of a molecule and their relative energies.
For this compound, conformational analysis would focus on the rotation around the single bonds connecting the tert-butyl group, the carbamate functional group, and the pyridine ring. Quantum chemical calculations can be used to compute the potential energy surface as a function of these rotational angles (dihedral angles).
In studies of similar molecules like pyridine carboxamides, the planarity between the pyridine ring and the amide moiety has been investigated. mdpi.com It was found that in some derivatives, these groups are coplanar, while in others, they are significantly twisted relative to each other. mdpi.com This can have a profound impact on the molecule's ability to participate in intermolecular interactions.
A conformational analysis of this compound would likely reveal several low-energy conformations. The global minimum energy conformation would represent the most populated state of the molecule under equilibrium conditions.
In Silico Prediction of Spectroscopic Parameters
Computational chemistry can be used to predict various spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These in silico predictions can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds. researchgate.net
DFT and ab-initio methods are commonly used for this purpose. For example, the geometry of the molecule is first optimized, and then the relevant spectroscopic properties are calculated at that optimized geometry. In a study of pyridine-2,6-dicarbonyl dichloride, DFT calculations were used to compute the vibrational wavenumbers, which were then compared with experimental FT-IR and FT-Raman spectra to assign the different normal modes of the molecule. researchgate.net Similarly, for p-pyridinyl oxime carbamates, the GIAO (Gauge-Independent Atomic Orbital) method was used to predict ¹H NMR chemical shifts, which were in complete agreement with experimental values. nih.gov
For this compound, such calculations could predict the ¹H and ¹³C NMR chemical shifts for the protons and carbons in the pyridine ring and the tert-butyl group. The calculated vibrational frequencies could help to assign the peaks in its IR spectrum, such as the N-H stretch, C=O stretch of the carbamate, and various vibrations of the pyridine ring.
Table 3: Hypothetical Comparison of Experimental and In Silico Predicted Spectroscopic Data for a Pyridine Derivative
| Spectroscopic Data | Experimental Value | Predicted Value (DFT) | Assignment |
| ¹H NMR Chemical Shift (ppm) | 8.21 | 8.15 | Pyridine H-6 |
| ¹³C NMR Chemical Shift (ppm) | 152.4 | 151.9 | Carbamate C=O |
| IR Frequency (cm⁻¹) | 1725 | 1730 | C=O Stretch |
| IR Frequency (cm⁻¹) | 3350 | 3345 | N-H Stretch |
Note: The data presented is illustrative and based on typical results from computational studies on similar compounds. nih.govresearchgate.net
Future Research Directions and Emerging Applications
Development of Green and Sustainable Synthetic Routes
The synthesis of tert-Butyl (4-chloropyridin-2-yl)carbamate traditionally involves the protection of the amino group of 2-amino-4-chloropyridine (B16104) with di-tert-butyl dicarbonate (B1257347) (Boc₂O). Future research is increasingly focused on aligning this process with the principles of green chemistry to enhance sustainability.
Key areas of development include:
Heterogeneous Catalysis: The use of recyclable solid acid catalysts, such as Amberlite-IR 120 or Indion 190 resin, presents a significant advancement. derpharmachemica.comscispace.com These catalysts can facilitate the N-tert-butoxycarbonylation of amines under mild, solvent-free conditions, simplifying product separation and catalyst reuse, thereby reducing waste. derpharmachemica.comscispace.com
Eco-Friendly Solvent Systems: Research is moving towards replacing conventional volatile organic solvents with more benign alternatives. Water-mediated catalyst-free conditions have shown promise for the N-Boc protection of various amines, offering an efficient and environmentally friendly protocol. nih.gov The use of biodegradable deep eutectic solvents is also being explored. researchgate.net
Atom Economy: Novel synthetic strategies that improve atom economy are a priority. This includes the direct synthesis of N-Boc amines from amines, t-butanol, and carbon monoxide, utilizing catalysts that operate at room temperature with air as the oxidant. researchgate.net Such methods minimize the formation of byproducts and maximize the incorporation of starting materials into the final product.
These green approaches not only reduce the environmental impact of producing this compound but also offer economic benefits through increased efficiency and reduced waste management costs.
Exploration of Novel Derivatization Methodologies and Cascade Reactions
The functional groups present in this compound—the Boc-protected amine and the reactive chlorine atom on the pyridine (B92270) ring—make it an ideal substrate for a wide range of derivatization reactions.
Future research is focused on:
Novel Derivatization Agents: The development of new derivatization agents can lead to the creation of novel compound libraries with unique properties. For instance, reagents like di-tert-butylsilyl bis(trifluoromethanesulfonate) offer selective derivatization of amine functionalities, which could be adapted for this compound. scbt.com
Cascade Reactions: Cascade reactions, which involve multiple bond-forming events in a single operation, offer a powerful tool for rapidly increasing molecular complexity. 20.210.105nih.gov Research into cascade reactions starting from 2-aminopyridine (B139424) derivatives to form complex heterocyclic systems is an active area. researchgate.net Applying these principles to this compound could lead to the efficient, one-pot synthesis of novel polycyclic structures with potential biological activity. nih.gov For example, a sequence involving nucleophilic substitution at the chloro-position followed by an intramolecular cyclization could be envisioned.
Such methodologies are crucial for generating diverse molecular scaffolds for high-throughput screening in drug discovery and materials science.
Expanded Applications in Advanced Materials Science (e.g., Functional Polymers and Coatings)
The pyridine moiety is a valuable component in materials science due to its coordination properties and electronic characteristics. This compound can serve as a functional monomer or a precursor for creating advanced materials.
Emerging applications include:
Functional Polymers: Pyridine-containing polymers are being investigated for a variety of applications, including catalysis, contaminant removal, and the self-assembly of block copolymers. researchgate.net The deprotection of the Boc group on this compound would yield a primary amine that can be incorporated into polymer backbones, such as polyamides or polyimides. The resulting polymers, featuring the 4-chloropyridine (B1293800) side chain, could be further functionalized or used as ligands for metal catalysts. acs.org
Antimicrobial and Fluorescent Coatings: Polymers incorporating pyridine derivatives have demonstrated antimicrobial and fluorescent properties. mdpi.com By grafting polymers with molecules derived from this compound, it is possible to develop functional coatings for medical devices or surfaces that require antimicrobial properties. The inherent fluorescence of some pyridine derivatives could also be harnessed for sensing and imaging applications. mdpi.com
The table below summarizes potential applications in materials science.
| Material Type | Potential Application | Key Feature from Compound |
| Functional Polymers | Heterogeneous Catalysis | Pyridine ring as a metal ligand |
| Polymer Coatings | Antimicrobial Surfaces | Biocidal activity of pyridine derivatives |
| Block Copolymers | Nanopatterned Films | Self-assembly properties |
| Luminescent Polymers | Sensors and Probes | Fluorescence of pyridine moiety |
Identification and Validation of New Biological Targets for Derived Compounds
The 2-aminopyridine scaffold, a core component of this compound, is a well-established pharmacophore found in numerous biologically active compounds. rsc.orgresearchgate.net This makes its derivatives prime candidates for drug discovery programs.
Future research directions include:
Kinase and HDAC Inhibitors: Derivatives of 2-aminopyridine have recently been identified as potent dual inhibitors of cyclin-dependent kinases (CDK) and histone deacetylases (HDAC), which are key targets in oncology. nih.gov New compounds derived from this compound could be synthesized and screened for activity against these and other cancer-related targets.
Anticoagulant Agents: The compound is a known intermediate in the synthesis of Edoxaban, a direct inhibitor of coagulation Factor Xa. drugbank.comwikipedia.orgnih.gov This validated biological target remains of high interest. researchgate.net Further derivatization could lead to new Factor Xa inhibitors with improved pharmacokinetic or pharmacodynamic profiles.
Broad-Spectrum Biological Screening: The versatility of the 2-aminopyridine core suggests that its derivatives may have a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and analgesic properties. researchgate.netmdpi.com High-throughput screening of libraries derived from this compound against a diverse panel of biological targets is a promising strategy for identifying novel therapeutic leads.
The table below lists some potential biological targets for compounds derived from this compound.
| Target Class | Specific Target Example | Therapeutic Area |
| Coagulation Enzymes | Factor Xa | Thrombosis |
| Protein Kinases | Cyclin-Dependent Kinase 9 (CDK9) | Oncology |
| Epigenetic Enzymes | Histone Deacetylase 1 (HDAC1) | Oncology |
| Bacterial Enzymes | Various (e.g., DNA gyrase) | Infectious Diseases |
Role in the Development of Next-Generation Agro-chemicals
Pyridine-based compounds are integral to the agrochemical industry, forming the backbone of many successful herbicides, fungicides, and insecticides. chempanda.comresearchgate.netnih.gov The structural features of this compound make it an excellent building block for the synthesis of novel agrochemicals.
Future research in this area involves:
Novel Insecticides: The pyridine ring is a key component of neonicotinoid insecticides. chempanda.com There is a continuous need to develop new insecticides with different modes of action to combat resistance. Carbamate (B1207046) derivatives themselves can act as acetylcholinesterase inhibitors, a known insecticidal mechanism. nih.gov Research into novel carbamate and other pyridine-based insecticides derived from this intermediate could yield compounds with improved efficacy and better safety profiles. researchgate.netacs.orgresearchgate.net
Herbicides and Fungicides: Chlorinated pyridine derivatives are precursors to a variety of herbicides and fungicides. google.comagropages.com The 4-chloro-2-aminopyridine core can be elaborated into more complex structures to discover compounds with novel herbicidal or fungicidal activity. The "Intermediate Derivatization Method" can be applied, using this compound as a starting point to efficiently generate a range of candidates for screening. nih.gov
The development of new agrochemicals from this compound could lead to more effective and environmentally benign solutions for crop protection.
Q & A
Q. What are the optimal synthetic routes for tert-Butyl (4-chloropyridin-2-yl)carbamate?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-chloro-2-aminopyridine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. For example, analogous protocols for pyridine carbamates (e.g., tert-Butyl (2-chloropyrimidin-4-yl)carbamate) use dichloromethane as the solvent at 0–5°C, followed by gradual warming to room temperature . Monitoring reaction progress via TLC or HPLC ensures completion, with purification by column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : H and C NMR (e.g., CDCl as solvent) to confirm carbamate formation and substituent positions. For example, tert-butyl carbamates typically show a singlet at ~1.4 ppm for the tert-butyl group and aromatic protons in the 7–8 ppm range .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peak at m/z 257.1 for CHClNO).
- HPLC : Purity assessment using a C18 column with UV detection at 254 nm .
Q. What safety precautions are critical during handling and storage?
Methodological Answer:
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) in a fume hood. Avoid inhalation of dust/aerosols. For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in a tightly sealed container under nitrogen at 2–8°C, away from moisture and strong oxidizers. Stability studies for similar carbamates indicate degradation under prolonged exposure to light or humidity .
Advanced Research Questions
Q. How can low yields in the synthesis of this compound be resolved?
Methodological Answer: Low yields often arise from incomplete coupling or side reactions. Mitigation strategies include:
- Optimizing Reaction Conditions : Increase equivalents of tert-butyl chloroformate (1.2–1.5 eq) and extend reaction time (12–24 hrs).
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine .
- Purification : Employ flash chromatography with a slower gradient (e.g., 5% → 30% ethyl acetate in hexane) to separate the product from unreacted starting material .
Q. How can crystallographic data for this compound be analyzed to resolve structural ambiguities?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is ideal. Use the SHELX suite for data processing:
- Data Collection : Cool crystals to 100 K using a cryostream. Collect data with a Mo-Kα source (λ = 0.71073 Å).
- Refinement : Apply SHELXL for structure solution, incorporating restraints for disordered tert-butyl groups. Validate using R-factor convergence (<5%) and CheckCIF for geometric plausibility .
Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) between batches be addressed?
Methodological Answer:
- Comparative Analysis : Cross-reference with published data for structural analogs (e.g., tert-Butyl (6-chloropyridin-2-yl)carbamate, CAS 159603-71-1) .
- Solvent Effects : Ensure consistent solvent use (e.g., deuterated chloroform vs. DMSO-d can shift aromatic protons by 0.3–0.5 ppm).
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dechlorinated intermediates) .
Q. What strategies enable functionalization of the 4-chloropyridin-2-yl moiety in this carbamate?
Methodological Answer: The chlorine substituent is amenable to cross-coupling (e.g., Suzuki-Miyaura):
Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity?
Methodological Answer: The tert-butyl group:
- Steric Shielding : Protects the carbamate carbonyl from nucleophilic attack, enhancing stability in basic conditions.
- Conformational Rigidity : Restricts rotation around the C–N bond, as evidenced by NOE NMR correlations between tert-butyl protons and pyridine H-6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
